molecular formula C9H13N3 B13290738 4-Cyclopentylpyrimidin-2-amine

4-Cyclopentylpyrimidin-2-amine

Cat. No.: B13290738
M. Wt: 163.22 g/mol
InChI Key: AFYKGCFGZVJIQB-UHFFFAOYSA-N
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Description

4-Cyclopentylpyrimidin-2-amine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentylpyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing reaction conditions to improve yield and reduce by-products. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

4-Cyclopentylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopentylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Cyclopentylpyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-cyclopentylpyrimidin-2-amine

InChI

InChI=1S/C9H13N3/c10-9-11-6-5-8(12-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12)

InChI Key

AFYKGCFGZVJIQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=NC=C2)N

Origin of Product

United States

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